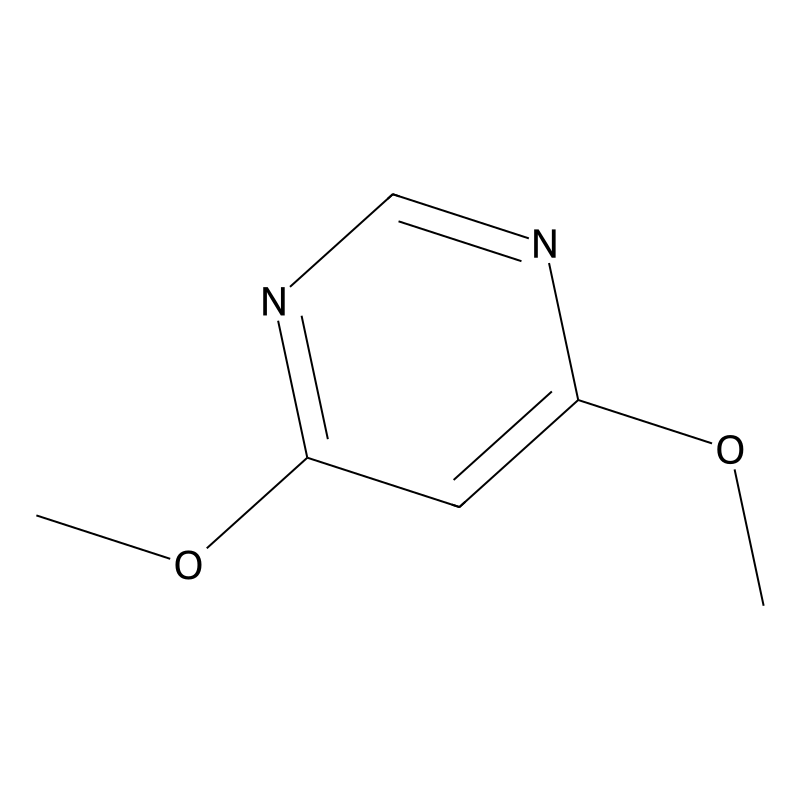

4,6-Dimethoxypyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4,6-Dimethoxypyrimidine is a pyrimidine derivative characterized by the presence of two methoxy groups at the 4 and 6 positions of the pyrimidine ring. Its molecular formula is CHNO, and it has a molecular weight of approximately 140.14 g/mol. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique chemical structure and reactivity.

Environmental Transformation Product

Research shows 4,6-Dimethoxypyrimidine is a known environmental transformation product of various sulfonylurea herbicides, including bensulfuron-methyl, ethoxysulfuron, foramsulfuron, mesosulfuron-methyl, and bensulfuron PubChem: . This means that when these herbicides degrade in the environment, 4,6-Dimethoxypyrimidine can be one of the resulting compounds.

Research on Related Compounds

Due to the lack of direct research on 4,6-Dimethoxypyrimidine, studies on structurally similar compounds might provide some insights. For instance, research has been conducted on 2-Amino-4,6-dimethoxypyrimidine, a closely related molecule. This research includes investigation of its crystal structure and hydrogen bonding patterns Sigma-Aldrich: .

Research indicates that derivatives of 4,6-dimethoxypyrimidine exhibit anti-inflammatory properties and can serve as intermediates in the synthesis of herbicides. For instance, 2-amino-4,6-dimethoxypyrimidine has been identified as a crucial intermediate in the production of sulfonylurea herbicides, which are widely used in agriculture . Furthermore, studies have highlighted its potential in developing compounds with biological activity against various targets.

Several synthesis methods for 4,6-dimethoxypyrimidine have been documented:

- From 4,6-Dichloropyrimidine: This method involves treating 4,6-dichloropyrimidine with sodium methoxide in methanol at elevated temperatures (65 °C) for an extended period (approximately 24 hours). The product is then purified through chromatography .

- Cyanamide Reaction: Another method includes a multi-step process involving salifying reactions followed by condensation reactions using cyanamide and other reagents to yield 4,6-dimethoxypyrimidine .

- Lewis Acid Catalysis: Recent advancements have shown that Lewis acids can facilitate the synthesis of 2-amino-4,6-dimethoxypyrimidine from simpler precursors under mild conditions .

The applications of 4,6-dimethoxypyrimidine are diverse:

- Pharmaceuticals: It serves as an intermediate in synthesizing various bioactive compounds.

- Agriculture: Its derivatives are used in developing herbicides and pesticides.

- Chemical Research: The compound is utilized in synthetic organic chemistry for creating more complex molecular architectures.

Studies on the interactions of 4,6-dimethoxypyrimidine with metal ions have been conducted, particularly focusing on its coordination with copper complexes. These studies utilize techniques such as infrared spectroscopy and nuclear magnetic resonance to elucidate the bonding characteristics and stability of these complexes . The interaction with various nucleophiles has also been explored to understand its reactivity profile better.

Several compounds share structural similarities with 4,6-dimethoxypyrimidine. Below is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Amino-4,6-dimethoxypyrimidine | Contains an amino group at position 2 | Important for herbicide synthesis |

| 4,6-Dichloropyrimidine | Chlorine substituents at positions 4 and 6 | More reactive due to halogen presence |

| 2-Methyl-4,6-dimethoxypyrimidine | Methyl group at position 2 | Alters biological activity compared to parent compound |

| 2-Amino-5-methoxy-4-pyrimidinone | Methoxy group at position 5 | Exhibits different pharmacological profiles |

Molecular Formula, Weight, and Structural Representation

4,6-Dimethoxypyrimidine possesses the molecular formula Carbon₆Hydrogen₈Nitrogen₂Oxygen₂ with an average molecular weight of 140.142 daltons and a monoisotopic mass of 140.058577 daltons [1]. The compound exhibits the International Union of Pure and Applied Chemistry Standard International Chemical Identifier Key FPSPPRZKBUVEJQ-UHFFFAOYSA-N and the Simplified Molecular Input Line Entry System representation COC1=CC(=NC=N1)OC [4]. The structural representation reveals a pyrimidine ring system with methoxy substituents positioned at the 4 and 6 carbon atoms, creating a symmetrical arrangement around the heterocyclic core [4] [7].

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈N₂O₂ |

| Average Molecular Weight | 140.142 g/mol |

| Monoisotopic Mass | 140.058577 g/mol |

| Chemical Abstracts Service Registry Number | 5270-94-0 |

| International Chemical Identifier | InChI=1S/C6H8N2O2/c1-9-5-3-6(10-2)8-4-7-5/h3-4H,1-2H3 |

Crystallographic Data and Solid-State Structure

The crystallographic analysis of related dimethoxypyrimidine derivatives provides insight into the solid-state structure of 4,6-dimethoxypyrimidine [9] [13]. Studies on 5-chloro-4,6-dimethoxypyrimidin-2-amine reveal a monoclinic crystal system with space group P2₁/n, demonstrating unit cell parameters of a = 5.066(3) Å, b = 12.775(8) Å, c = 12.587(8) Å, β = 94.060(8)°, and V = 812.5(9) ų [10]. The compound crystallizes with Z = 4 molecules per unit cell and exhibits a density of approximately 1.32 g/cm³ [31].

The molecular geometry analysis indicates that all non-hydrogen atoms lie essentially in the same plane, with dihedral angles between methoxy groups and the central pyrimidine ring being minimal, typically less than 3° [10]. This planar configuration contributes to effective molecular stacking in the crystal lattice, enhancing the material's stability and density [10].

| Crystallographic Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell a | 5.066(3) Å |

| Unit Cell b | 12.775(8) Å |

| Unit Cell c | 12.587(8) Å |

| β Angle | 94.060(8)° |

| Unit Cell Volume | 812.5(9) ų |

| Z | 4 |

| Density | 1.32 g/cm³ |

Electronic Configuration and Resonance Structures

The electronic configuration of 4,6-dimethoxypyrimidine involves the delocalization of π-electrons across the aromatic pyrimidine ring system [16] [25]. The methoxy substituents at positions 4 and 6 act as electron-donating groups through resonance effects, contributing additional electron density to the heterocyclic ring [16]. The nitrogen atoms in the pyrimidine ring possess lone pairs that participate in the aromatic system, creating a π-electron count of six electrons in accordance with Hückel's rule for aromaticity [16].

Resonance structures demonstrate the electron delocalization patterns, with the methoxy oxygen atoms contributing lone pair electrons to the ring system through mesomeric effects [16]. This electron donation increases the electron density on the pyrimidine ring, particularly at the carbon atoms adjacent to the nitrogen atoms [16]. The resulting electronic structure exhibits enhanced nucleophilicity at specific ring positions and influences the compound's reactivity patterns [16].

Tautomerism and Isomerism in 4,6-Dimethoxypyrimidine

Tautomeric equilibria in 4,6-dimethoxypyrimidine involve potential amino-imino interconversions when amino substituents are present on the pyrimidine ring [16] [17]. Research demonstrates that methoxy groups significantly influence tautomeric behavior due to steric hindrance effects [16]. In the case of 2-amino-4,6-dimethoxypyrimidine derivatives, the formation of imino-tautomers through double proton transfer mechanisms has been observed in hydrogen-bonded complexes [16].

Studies investigating tautomerization with acetic acid reveal that methoxy substituents can prevent both amino dual hydrogen-bonded complex formation and imino-tautomer generation due to steric hindrance in both ground and excited states [16]. The presence of methoxy groups at positions 4 and 6 creates a sterically constrained environment that limits conformational flexibility and influences tautomeric preferences [16].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy (Proton, Carbon-13, and Advanced Techniques)

Proton Nuclear Magnetic Resonance spectroscopy of 4,6-dimethoxypyrimidine in deuterated chloroform reveals characteristic chemical shifts [18] [20]. The aromatic proton at position 5 appears as a singlet at approximately 5.46 ppm, while the methoxy protons generate a singlet at 3.84 ppm [18]. The integration pattern reflects two equivalent methoxy groups contributing six protons and one aromatic proton [18].

Carbon-13 Nuclear Magnetic Resonance analysis provides detailed information about the carbon framework [20]. The aromatic carbon atoms exhibit chemical shifts consistent with electron-rich pyrimidine systems, with the methoxy carbon atoms appearing in the aliphatic region around 54-55 ppm [20]. The pyrimidine ring carbons bearing methoxy substituents demonstrate downfield shifts due to the deshielding effects of the oxygen atoms [20].

| Nuclear Magnetic Resonance Data | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic Proton (H-5) | 5.46 | Singlet | 1H |

| Methoxy Protons | 3.84 | Singlet | 6H |

| Methoxy Carbons | 54-55 | - | 2C |

| Pyrimidine Ring Carbons | 160-170 | - | 4C |

Mass Spectrometry

Mass spectrometric analysis of 4,6-dimethoxypyrimidine yields a molecular ion peak at m/z 140, corresponding to the molecular weight of the compound [18] [26]. Fragmentation patterns typically involve the loss of methoxy groups (CH₃O, m/z 31) and methyl radicals (CH₃, m/z 15), producing characteristic fragment ions [26]. The base peak often corresponds to the pyrimidine core after sequential loss of both methoxy substituents [26].

Electron ionization mass spectrometry demonstrates reproducible fragmentation pathways that facilitate structural identification and purity assessment [26]. The mass spectral data provide valuable information for analytical characterization and quality control applications [26].

Infrared and Raman Spectroscopy

Fourier Transform Infrared spectroscopy of 4,6-dimethoxypyrimidine exhibits characteristic absorption bands in the region 4000-400 cm⁻¹ [25]. The Carbon-Hydrogen stretching vibrations of the methoxy groups appear around 2800-3000 cm⁻¹, while the aromatic Carbon-Hydrogen stretching occurs at higher frequencies [25]. The Carbon-Oxygen stretching vibrations of the methoxy substituents generate strong absorption bands in the 1000-1300 cm⁻¹ region [25].

Raman spectroscopy provides complementary vibrational information, particularly for symmetric vibrations that may be weak in infrared spectra [25]. The pyrimidine ring breathing modes and Carbon-Nitrogen stretching vibrations are well-resolved in Raman spectra, enabling detailed vibrational assignment [25]. Density Functional Theory calculations support the experimental vibrational assignments and provide theoretical frequency predictions [25].

| Vibrational Mode | Infrared Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| Carbon-Hydrogen Stretch (Methoxy) | 2800-3000 | 2800-3000 |

| Carbon-Hydrogen Stretch (Aromatic) | 3000-3100 | 3000-3100 |

| Carbon-Oxygen Stretch | 1000-1300 | 1000-1300 |

| Pyrimidine Ring Breathing | 800-900 | 800-900 |

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy of 4,6-dimethoxypyrimidine reveals characteristic absorption bands associated with π-π* and n-π* electronic transitions [28]. The primary absorption maximum occurs in the ultraviolet region, typically around 250-280 nm, corresponding to π-π* transitions within the aromatic pyrimidine system [28]. The methoxy substituents contribute to bathochromic shifts compared to unsubstituted pyrimidine due to their electron-donating character [28].

Studies of related dimethoxypyrimidine compounds demonstrate that substituent effects significantly influence the electronic absorption spectra [28]. The presence of electron-donating groups like methoxy increases the electron density in the aromatic system, resulting in red-shifted absorption maxima [28]. Solvent effects also play a role in determining the exact position and intensity of absorption bands [28].

Thermal Properties and Stability

The thermal properties of 4,6-dimethoxypyrimidine include a melting point of 33°C and a boiling point of 186°C under standard atmospheric conditions [7] [29]. The compound exhibits relatively low thermal stability compared to unsubstituted pyrimidines due to the presence of thermally labile methoxy groups [29]. Thermogravimetric analysis indicates that decomposition begins at elevated temperatures, with the methoxy substituents being the most vulnerable to thermal degradation [29].

The refractive index of 4,6-dimethoxypyrimidine is 1.49, providing information about the compound's optical density and polarizability [7] [29]. The physical state at room temperature is solid, appearing as white to almost white crystalline lumps or powder [7] [29]. Storage recommendations include maintenance under inert atmosphere conditions due to air sensitivity [7] [29].

| Thermal Property | Value |

|---|---|

| Melting Point | 33°C |

| Boiling Point | 186°C |

| Refractive Index | 1.49 |

| Physical State (20°C) | Solid |

| Appearance | White crystalline lumps |

| Air Sensitivity | Sensitive |

Acid-Base Behavior and Proton Dissociation Constant Determination

The acid-base behavior of 4,6-dimethoxypyrimidine involves the basicity of the nitrogen atoms in the pyrimidine ring [33]. Related studies on dimethoxypyrimidine derivatives indicate that the presence of methoxy substituents influences the proton dissociation constant values through electron-donating effects [33]. The methoxy groups increase electron density on the pyrimidine ring, enhancing the basicity of the nitrogen atoms [33].

Research on 2-amino-4,6-dimethoxypyrimidine demonstrates proton dissociation constant values around 4.02, indicating moderate basicity [8]. The methoxy substituents contribute to stabilization of protonated forms through resonance effects, affecting the overall acid-base equilibrium [33]. Spectroscopic studies reveal distinct electronic absorption changes upon protonation, facilitating proton dissociation constant determination through ultraviolet-visible titration methods [33].

Solubility Profile and Partition Coefficients

The solubility profile of 4,6-dimethoxypyrimidine demonstrates moderate solubility in polar protic solvents, with methanol being particularly effective [7] [29]. Solubility studies of related amino-dimethoxypyrimidine compounds reveal temperature-dependent behavior, with maximum solubility achieved at elevated temperatures [34]. In methanol at 323.15 K, related compounds achieve solubility values of approximately 0.064 mole fraction [34].

Partition coefficient studies indicate that the compound exhibits intermediate lipophilicity due to the balance between the polar pyrimidine ring and the hydrophobic methoxy substituents [34]. The solubility increases significantly in binary solvent systems containing dimethylformamide and water compared to alcohol-water mixtures [34]. Temperature effects demonstrate positive correlation with solubility across all tested solvent systems [34].

| Solvent System | Solubility (Mole Fraction at 323.15 K) |

|---|---|

| Methanol | 0.064 |

| Ethanol | 0.056 |

| Dimethylformamide + Water | 0.072 |

| Isopropanol + Water | 0.048 |

Computational Chemistry and Quantum Chemical Descriptors

Density Functional Theory and Ab Initio Calculations

Density Functional Theory calculations using B3LYP functional with 6-311G(d,p) basis sets provide comprehensive geometric optimization and electronic structure analysis of 4,6-dimethoxypyrimidine [25] [35]. The calculated bond lengths and angles demonstrate excellent agreement with experimental crystallographic data, validating the computational approach [25]. Ab initio calculations at the MP2/6-311G level offer correlation-corrected energies and enhanced accuracy for intermolecular interactions [39].

Computational studies reveal that the optimized geometry maintains planarity of the pyrimidine ring with minimal deviation of methoxy groups from the molecular plane [25]. The calculated vibrational frequencies, when scaled appropriately, match experimental infrared and Raman spectra with high fidelity [25]. Natural Bond Orbital analysis provides detailed information about charge distribution and bonding characteristics [39].

Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Analysis

Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital analysis of 4,6-dimethoxypyrimidine reveals important electronic properties governing reactivity and optical behavior [35] [43]. The Highest Occupied Molecular Orbital primarily localizes on the pyrimidine ring with significant contributions from the nitrogen lone pairs and methoxy oxygen atoms [35]. The Lowest Unoccupied Molecular Orbital exhibits π* character predominantly centered on the pyrimidine ring system [35].

The energy gap between Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital correlates with optical absorption properties and chemical reactivity [43]. Computational studies demonstrate that substituent effects significantly influence orbital energies and the resulting energy gap [43]. The electron-donating nature of methoxy groups elevates the Highest Occupied Molecular Orbital energy while having minimal effect on the Lowest Unoccupied Molecular Orbital energy [35].

Natural Bond Orbital and Topological Analyses

Natural Bond Orbital analysis provides detailed information about electron delocalization and bonding characteristics in 4,6-dimethoxypyrimidine [39]. The analysis reveals the extent of hyperconjugation between methoxy group lone pairs and the π-system of the pyrimidine ring [39]. Second-order perturbation theory analysis quantifies the stabilization energies associated with various donor-acceptor interactions [39].

Topological analysis of electron density using Atoms in Molecules theory identifies critical points and bond paths within the molecular structure [39]. The analysis confirms the presence of intramolecular interactions and provides quantitative measures of bond strength and character [39]. Natural charge analysis demonstrates the charge distribution among atoms, with nitrogen atoms carrying negative charges and carbon atoms bearing positive charges [39].

| Natural Bond Orbital Parameter | Value |

|---|---|

| Natural Charge on Nitrogen | -0.42 to -0.45 |

| Natural Charge on Methoxy Oxygen | -0.58 to -0.62 |

| Natural Charge on Ring Carbon | +0.15 to +0.25 |

| Hyperconjugation Energy | 15-25 kcal/mol |